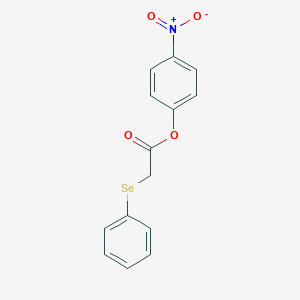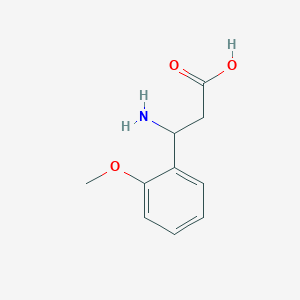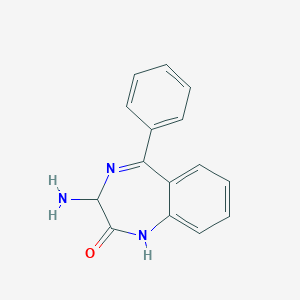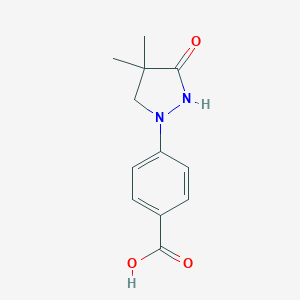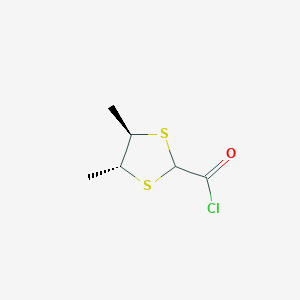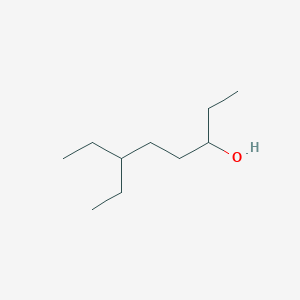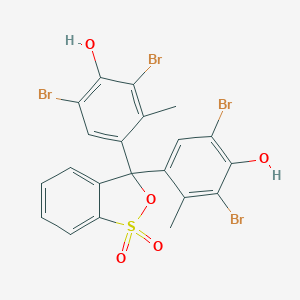
N,N,N',N'-Tetra-bis-(3-phenoxy-2-hydroxypropyl)hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N',N'-Tetra-bis-(3-phenoxy-2-hydroxypropyl)hexane-1,6-diamine, commonly known as Quadrol, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a chelating agent in various biochemical and physiological studies.
Mécanisme D'action
Quadrol forms stable complexes with metal ions through its four hydroxyl groups and two nitrogen atoms. The complex formation occurs through the coordination of the metal ion with the nitrogen atoms and the hydroxyl groups. The stability of the complex depends on the size and charge of the metal ion and the steric hindrance of the ligand.
Effets Biochimiques Et Physiologiques
Quadrol has been shown to have various biochemical and physiological effects in biological systems. It can be used to study the transport and metabolism of metal ions in cells and tissues. Quadrol complexes with metal ions have been shown to have antioxidant properties and can scavenge free radicals in biological systems. Quadrol has also been used to study the toxicity and pharmacokinetics of metal ions in animals and humans.
Avantages Et Limitations Des Expériences En Laboratoire
Quadrol has several advantages as a chelating agent for metal ions in lab experiments. It forms stable complexes with a wide range of metal ions, which allows for the study of various biochemical and physiological effects. Quadrol is also easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, Quadrol has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of Quadrol in scientific research. One direction is the development of new metal-organic frameworks using Quadrol as a ligand for applications in catalysis, gas storage, and drug delivery. Another direction is the study of the pharmacokinetics and toxicity of Quadrol complexes with metal ions in animals and humans. Additionally, the use of Quadrol in the treatment of metal ion-related diseases, such as Wilson's disease and hemochromatosis, is a promising direction for future research.
In conclusion, Quadrol is a versatile chelating agent that has a wide range of applications in scientific research. Its stable complexes with metal ions make it a valuable tool for the study of biochemical and physiological effects in biological systems. The synthesis method of Quadrol is relatively simple, and its low cost makes it an attractive option for lab experiments. However, its potential toxicity and limitations in solubility should be considered in the design of experiments. Future research in the development of new metal-organic frameworks and the treatment of metal ion-related diseases using Quadrol is promising.
Méthodes De Synthèse
Quadrol can be synthesized by reacting 1,6-diaminohexane with phenoxyacetic acid in the presence of a catalyst. The reaction produces a white crystalline compound with a melting point of 162-164°C. The purity of Quadrol can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
Quadrol is widely used in scientific research as a chelating agent for various metal ions. It forms stable complexes with metal ions, which can be used to study the biochemical and physiological effects of metal ions in biological systems. Quadrol is also used as a ligand in the synthesis of metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and drug delivery.
Propriétés
Numéro CAS |
105386-85-4 |
|---|---|
Nom du produit |
N,N,N',N'-Tetra-bis-(3-phenoxy-2-hydroxypropyl)hexane-1,6-diamine |
Formule moléculaire |
C42H56N2O8 |
Poids moléculaire |
716.9 g/mol |
Nom IUPAC |
1-[6-[bis(2-hydroxy-3-phenoxypropyl)amino]hexyl-(2-hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C42H56N2O8/c45-35(31-49-39-17-7-3-8-18-39)27-43(28-36(46)32-50-40-19-9-4-10-20-40)25-15-1-2-16-26-44(29-37(47)33-51-41-21-11-5-12-22-41)30-38(48)34-52-42-23-13-6-14-24-42/h3-14,17-24,35-38,45-48H,1-2,15-16,25-34H2 |
Clé InChI |
OHERUBJDVQSNSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(CN(CCCCCCN(CC(COC2=CC=CC=C2)O)CC(COC3=CC=CC=C3)O)CC(COC4=CC=CC=C4)O)O |
SMILES canonique |
C1=CC=C(C=C1)OCC(CN(CCCCCCN(CC(COC2=CC=CC=C2)O)CC(COC3=CC=CC=C3)O)CC(COC4=CC=CC=C4)O)O |
Synonymes |
1-[6-[bis(2-hydroxy-3-phenoxy-propyl)amino]hexyl-(2-hydroxy-3-phenoxy- propyl)amino]-3-phenoxy-propan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



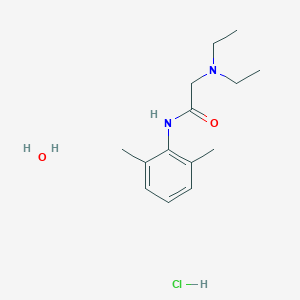
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
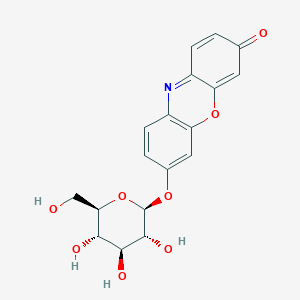
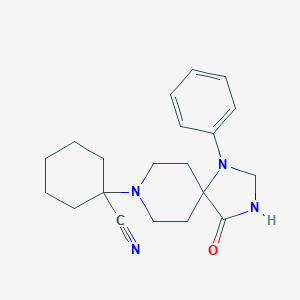
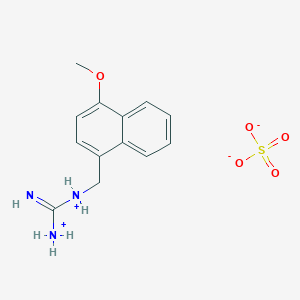
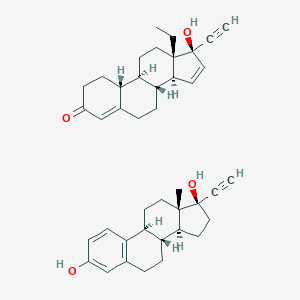
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
